
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide
Overview
Description
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide, also known as Magenta-GlcA, is a chromogenic substrate for β-glucuronidase . It produces a magenta color in GUS+ bacterial colonies . It has been designed for use in the nutritional and bacteriological media for the detection of gram-positive and gram-negative microorganisms .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H13BrClNO7 · C6H13N . Its molecular weight is 521.79 .Chemical Reactions Analysis
This compound is a substrate for β-glucuronidase . When cleaved by β-glucuronidase, it yields galactose and 5-bromo-4-chloro-3-hydroxy-1H-indole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product which is insoluble .Physical And Chemical Properties Analysis
This compound is a powder with an assay of ≥98% . It is stored at a temperature of -20°C .Scientific Research Applications
Microbial Identification and Differentiation
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide has been extensively used for microbial identification, particularly in differentiating Escherichia coli from other organisms. Kodaka et al. (1995) demonstrated its effectiveness in a diagnostic trial with urine specimens, noting increased isolation rates of E. coli and other beta-galactosidase-positive Enterobacteriaceae (Kodaka et al., 1995). Watkins et al. (1988) also found it useful for identifying E. coli in the analysis of shellfish and wastewater, reporting high specificity and low rates of false positives and negatives (Watkins et al., 1988).
Enzymatic Assays
In the field of biochemistry, this compound is used in enzymatic assays. Fraňová et al. (2016) described its application in assays for glucuronoyl esterases, which are important in biotechnological applications like biomass degradation. This compound aids in qualitative and quantitative analysis when coupled with β-glucuronidase (Fraňová, Puchart, & Biely, 2016).
Food Safety Testing
Restaino et al. (1990) utilized this compound in food safety testing, specifically for enumerating E. coli in ground beef. They compared it with the Most Probable Number method and found no significant difference, suggesting its reliability for rapid E. coli detection (Restaino, Frampton, & Lyon, 1990).
Plant Biotechnology
In plant biotechnology, this compound has been used to visualize gene expression. Laminski, Gray, and Mycock (2001) demonstrated its utility in fluorescent staining to visualize GUS transformation in cassava, showing its effectiveness in overcoming difficulties often experienced in gene visualization with other substrates (Laminski, Gray, & Mycock, 2001).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme is produced by the E. coli bacterium and plays a crucial role in the hydrolysis of glucuronides, a step in the metabolism of various substances.
Mode of Action
This compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme comes into contact with this compound, it catalyzes its hydrolysis. This interaction results in the release of a magenta-colored compound , making it easy to visually detect the presence and activity of the enzyme.
Result of Action
The enzymatic action of β-glucuronidase on this compound results in the production of a magenta-colored compound . This color change provides a visual indication of the presence and activity of β-glucuronidase. In a broader context, this can be used to detect E. coli contamination in food, water, and the urinary tract .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-3-indolyl-b-D-glucuronide interacts with the enzyme β-glucuronidase . This enzyme catalyzes the hydrolysis of this compound, leading to the release of a magenta color . This interaction is specific and allows for the detection of β-glucuronidase activity in various biological systems.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for β-glucuronidase . The presence of this compound can be used to monitor the activity of β-glucuronidase within cells. The generation of the magenta color upon hydrolysis provides a visual indicator of enzyme activity and can influence cellular processes related to β-glucuronidase function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-glucuronidase . The enzyme cleaves the glucuronide moiety of this compound, resulting in the release of a magenta chromophore . This reaction is specific to β-glucuronidase, allowing for targeted detection of this enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The compound is stable under normal conditions . Upon addition to a system containing β-glucuronidase, the hydrolysis reaction occurs, and the magenta color develops over time . The intensity of the color can be used to monitor the progress of the reaction and the activity of the enzyme.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of β-glucuronidase . The enzyme cleaves the glucuronide group from this compound, a reaction that is part of the larger glucuronidation pathway in the body.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVSOQUFLIBJQ-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370004 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144110-42-9 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
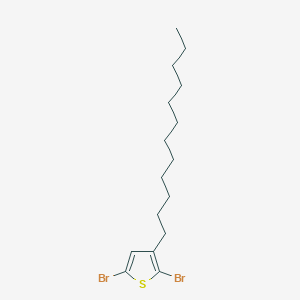

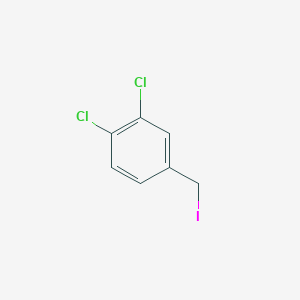
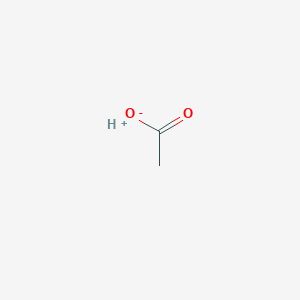
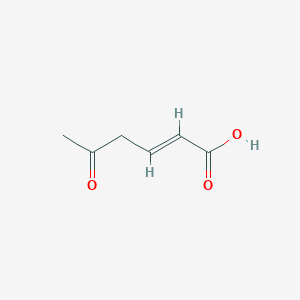

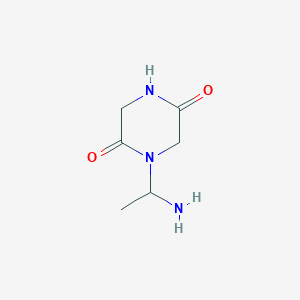
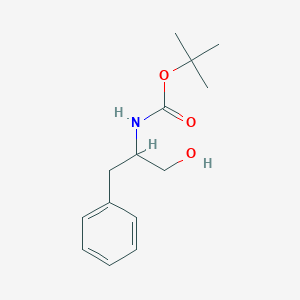
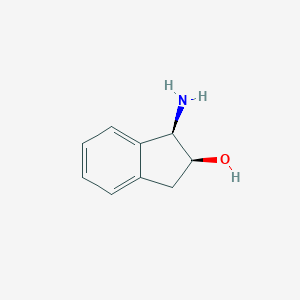



![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)